C7H14ClN3OS
Description
Scope and Objectives of Academic Research on C7H14ClN3OS
Academic research on a novel or uncharacterized compound such as one represented by this compound would typically follow a structured set of objectives to determine its properties and potential applications. These objectives guide the research process from initial creation to final evaluation.
Key Research Objectives would include:
Synthesis and Structural Elucidation: The primary goal would be to develop a viable synthetic pathway to produce the compound. Following synthesis, its precise molecular structure would need to be confirmed. This is accomplished using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS), which provide detailed information about the arrangement of atoms and functional groups. researchgate.net
Characterization of Physicochemical Properties: Once synthesized and purified, the compound's fundamental physical and chemical properties would be determined. This includes measuring its melting point, boiling point, solubility in various solvents, and stability under different conditions (e.g., temperature, pH). This data is essential for handling the compound and predicting its behavior in various systems.
Investigation of Potential Biological Activity: Given its structural elements, a key objective would be to screen the compound for biological activity. Drawing parallels from structurally similar molecules like neonicotinoids, research would likely focus on its potential as an insecticide. ucp.pt Broader screening in pharmaceutical or fungicidal assays might also be undertaken to discover any other potential uses.
Metabolic and Environmental Fate Studies: If the compound is hypothesized to be a metabolite of a known substance (e.g., a pesticide), a significant research objective would be to study its formation in biological systems (plants, insects, or mammals) and its persistence in the environment. fao.orgucp.pt This involves investigating how quickly the compound degrades and identifying the subsequent products, which is crucial for assessing environmental impact. fao.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-2-methyl-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS.ClH/c1-4(2)5(8)6-9-10-7(11-6)12-3;/h4-5H,8H2,1-3H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTJUPXQWQGNMF-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C(O1)SC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NN=C(O1)SC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of C7h14cln3os
Elucidation of Synthetic Pathways for C7H14ClN3OS
The general pathway is as follows:
Formation of N-methyl nitroguanidine: The synthesis begins with the treatment of S-methyl-N-nitro-isothiourea with methylamine. This reaction substitutes the isothiourea group to form N-methyl nitroguanidine. wikipedia.org
Cyclization to form the Oxadiazinane Ring: The intermediate, N-methyl nitroguanidine, undergoes a Mannich reaction with formaldehyde (B43269) in the presence of formic acid. This key step constructs the core heterocyclic structure, yielding 3-methyl-4-nitroimino-1,3,5-oxadiazinane. wikipedia.org
N-alkylation to Yield Thiamethoxam: In the final step, the 3-methyl-4-nitroimino-1,3,5-oxadiazinane heterocycle is N-alkylated. This is achieved by reacting it with 2-chloro-5-chloromethylthiazole (B146395) in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). znaturforsch.comgoogleapis.com
Optimization Strategies for this compound Synthesis
Significant research has been directed towards optimizing the synthesis of Thiamethoxam to improve yield, reduce costs, and implement more environmentally friendly ("green") processes.
One of the key steps targeted for optimization is the cyclization reaction to form the 3-methyl-4-nitroimino-1,3,5-oxadiazinane intermediate. The choice of acid catalyst in the reaction with formaldehyde has a substantial impact on the yield. A study comparing different reaction conditions found that a mixture of formaldehyde and formic acid provided the highest yields. researchgate.net
| Conditions | Yield (%) |
|---|---|
| HCHO, p-TsOH, 90°C | 47 |
| HCHO, CF3COOH, 90°C | 61 |
| HCHO / CH3COOH (1:1), 90°C | 28 |
| HCHO / HCOOH (1:1), 90°C | 71–90 |
Further optimizations have focused on the final N-alkylation step.
Base and Solvent System: Optimal yields for the alkylation have been obtained using 2.5 equivalents of potassium carbonate as the base with dimethylformamide (DMF) as the solvent. znaturforsch.com
Green Chemistry Approaches: A patented green synthesis method utilizes a composite solvent system, with dimethyl carbonate as the primary solvent, mixed with others like dichloromethane (B109758) or ethyl acetate. This approach aims to produce a higher quality, white crystalline product while avoiding more expensive catalysts. google.com
Reaction Conditions: Other patented methods have refined the process by controlling the molar ratio of reactants and the reaction temperature, preferably between 60-70°C, to achieve yields as high as 80%. google.com
Advanced Structural Characterization of C7h14cln3os and Its Derivatives
Chromatographic Purity Assessment and Identification of Related Substances:There are no documented analytical methods for assessing the purity of C7H14ClN3OS using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Consequently, information on potential impurities or related substances is also absent from the scientific record.
In order to provide a thorough and factual article on the advanced structural characterization of any chemical compound, access to peer-reviewed research containing detailed experimental findings is essential. For the compound this compound, such information does not appear to be publicly available at this time. Should research on this compound be published in the future, a detailed article could then be composed.
Consequently, it is not possible to generate an article based on the provided outline, as there is no available information to populate the requested sections and subsections on:
Computational Chemistry and Theoretical Investigations of C7h14cln3os
Quantitative Structure-Activity Relationship (QSAR) Modeling for C7H14ClN3OS Analogues
Predictive Modeling of In Vitro Biological Activities
Without any foundational research on this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on credible sources. Further research would be necessary to first identify and characterize the compound this compound and then to perform the computational studies outlined in the prompt.
In Vitro Biological Assessment of C7h14cln3os
Evaluation of C7H14ClN3OS in Defined In Vitro Cellular Systems
Comprehensive searches of scientific literature did not yield specific studies detailing the in vitro evaluation of this compound in either two-dimensional or three-dimensional cellular models. The available research primarily focuses on the synthesis and structural characterization of this compound. researchgate.net While related pyrazoline and spiropyrazoline compounds have been assessed for biological activity, direct experimental data on this compound is not presently available. arabjchem.orgresearchgate.net
Application of Two-Dimensional (2D) Cell Culture Models
There is no specific information available in the reviewed literature regarding the application of 2D cell culture models to assess the biological effects of this compound. Typically, 2D cell cultures, such as growing cancer cell lines like MCF-7 (human breast cancer) and A549 (human lung carcinoma) on flat substrates, are utilized as a preliminary step to evaluate the cytotoxic potential of novel chemical entities. doi.org For instance, studies on other novel pyrazoline derivatives have used this method to determine their IC₅₀ values, a measure of a compound's potency in inhibiting biological or biochemical functions. doi.orgnih.gov However, no such data has been published for this compound.
Elucidation of Cellular and Molecular Mechanisms of Action for this compound
Detailed investigations into the cellular and molecular mechanisms of action for this compound are not available in the current body of scientific literature. While the broader class of pyrazoline-containing compounds is known to exhibit a range of biological activities, including anti-inflammatory and antidiabetic properties, the specific molecular interactions of this compound have not been elucidated. ihn.kz
Investigation of Biochemical Target Engagement (e.g., Enzyme Kinetics, Receptor Binding Assays)
There is no available data from enzyme kinetic studies or receptor binding assays to identify the specific biochemical targets of this compound. For other pyrazoline-based compounds, molecular docking studies have been employed to predict interactions with protein targets such as catalase and CYP51, which are involved in antioxidant defense and fungal cell membrane integrity, respectively. arabjchem.orgresearchgate.net However, similar in silico or experimental investigations for this compound have not been reported.
Analysis of Intracellular Signaling Pathway Modulation
Information regarding the modulation of intracellular signaling pathways by this compound is currently absent from the scientific literature. Research on other pyrazoline derivatives has sometimes included analysis of downstream cellular signaling, but no such studies have been conducted on this compound.
Assessment of Impact on Fundamental Cellular Processes (e.g., proliferation, apoptosis)
There are no specific studies assessing the impact of this compound on fundamental cellular processes such as proliferation, apoptosis, or cell cycle progression. While various pyrazoline-based compounds have been evaluated for their cytotoxic and apoptotic effects on cancer cell lines, this specific spiropyrazolinium compound has not been the subject of such investigations. doi.orgnih.gov
The following table summarizes the lack of available data for the in vitro biological assessment of this compound based on the reviewed literature.
| Assessment Category | Sub-Category | Available Data for this compound |
| In Vitro Cellular Systems | 2D Cell Culture Models | No specific studies found. |
| 3D Spheroid and Organoid Models | No specific studies found. | |
| Mechanisms of Action | Biochemical Target Engagement | No specific studies found. |
| Intracellular Signaling Pathway Modulation | No specific studies found. | |
| Impact on Cellular Processes | No specific studies found. |
In Vitro Metabolic Fate and Metabolite Profiling of C7h14cln3os
Characterization of Metabolism in Subcellular Fractions and Cell-Based Systems
In a typical metabolic investigation, scientists would utilize preparations such as liver microsomes and hepatocytes to observe the biotransformation of a parent compound. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com Incubating a compound with liver microsomes allows for the study of Phase I metabolic reactions, which commonly involve oxidation, reduction, and hydrolysis. nih.gov
Hepatocytes, the primary cells of the liver, offer a more complete metabolic picture as they contain both Phase I and Phase II enzyme systems. d-nb.info Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, a process that generally increases water solubility and facilitates excretion. nih.gov The use of these in vitro models is fundamental to predicting a compound's metabolic clearance and potential for drug-drug interactions. d-nb.infonih.gov However, no studies detailing the incubation of C7H14ClN3OS in such systems have been published.
Investigation of Metabolic Enzyme Systems in Biotransformation
Identifying the specific enzymes responsible for a compound's metabolism is a key objective of in vitro studies. The cytochrome P450 family of enzymes is a primary focus, as these enzymes are responsible for the metabolism of a vast number of xenobiotics. frontiersin.orgmdpi.comresearchgate.net To pinpoint the involvement of specific CYP isozymes (e.g., CYP3A4, CYP2D6), researchers typically use a panel of human liver microsomes with known enzymatic activities, recombinant CYP enzymes, and specific chemical inhibitors. nih.gov
Understanding which enzymes metabolize a compound is vital for predicting its potential for drug-drug interactions. For instance, if a compound is primarily metabolized by a single CYP enzyme, co-administration with another drug that inhibits or induces this enzyme could significantly alter its plasma concentrations, potentially leading to adverse effects or loss of efficacy. nih.gov The enzymes involved in the potential biotransformation of this compound have not been investigated or reported.
Advanced Analytical Methodologies for C7h14cln3os Research
Development and Validation of Chromatographic Methods for Quantification (e.g., LC-MS/MS, GC-MS)
Chromatographic techniques coupled with mass spectrometry (MS) are indispensable tools for the quantitative analysis of chemical compounds in complex matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unparalleled sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is widely adopted for the quantification of small molecules, metabolites, and drug candidates in biological samples due to its ability to separate compounds based on their physicochemical properties (via LC) and then detect and quantify them based on their mass-to-charge ratio and fragmentation patterns (via MS/MS) researchgate.netnih.govrsc.orgpacelabs.combiorxiv.org. The development of an LC-MS/MS method typically involves optimizing chromatographic separation (column type, mobile phase composition, flow rate, temperature) and MS/MS parameters (ionization mode, precursor and product ion transitions, collision energy) to achieve desired sensitivity and specificity. Validation of these methods is critical and includes assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability nih.goviajps.comresearchgate.netjournaljpri.com.
Illustrative Performance Metrics for LC-MS/MS Quantification:
| Parameter | Example 1 (C4 in Plasma) researchgate.netnih.gov | Example 2 (Favipiravir in Plasma) journaljpri.com | Example 3 (Xanthohumol in Plasma) nih.gov |
| LOQ | 0.5-1 ng/mL | 0.72 µg/mL | 25.73 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | 0.9996 |
| Accuracy (%) | Typically within ±15% | Within specified range | Within accepted limits |
| Precision (%RSD) | Typically <15% | <2.80% | <2% |
| Recovery (%) | N/A (Matrix effect evaluated) | 97.6 – 100.2% | >95% |
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is particularly effective for analyzing volatile and semi-volatile compounds shimadzu.comnih.govnist.govthermofisher.com. For compounds that are not inherently volatile or thermally stable, chemical derivatization is often employed to convert them into more suitable forms for GC analysis thermofisher.comjfda-online.com. GC-MS provides high separation efficiency and sensitive detection, making it suitable for identifying and quantifying components in complex mixtures. Method development involves optimizing GC parameters (column, temperature program, carrier gas flow) and MS parameters (ionization mode, mass range scanning or selected ion monitoring). Validation parameters are similar to those for LC-MS/MS, focusing on linearity, accuracy, precision, LOD, and LOQ.
Illustrative Performance Metrics for GC-MS Quantification:
| Parameter | Example (SVOCs in Environmental Matrices) shimadzu.com |
| Calibration Range | 0.01 ppm to 50 ppm |
| Repeatability (%RSD) | Below 10% (at lowest calibration point) |
| Selectivity | Superior selectivity in MS/MS |
Application of Electrophoretic and Immunochemical Techniques for In Vitro Studies
Electrophoresis and immunochemical techniques are vital for analyzing biomolecules, particularly proteins and nucleic acids, in in vitro settings. These methods leverage charge, size, and specific binding interactions for separation and detection.
Electrophoretic Techniques Electrophoresis separates charged molecules based on their differential migration through a matrix (e.g., gel, capillary) under the influence of an electric field oncohemakey.comnih.govslideshare.netyoutube.com. Techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) are commonly used to separate proteins by molecular weight, which is crucial for analyzing protein expression levels or identifying specific protein bands in cell lysates. Capillary electrophoresis (CE) offers high-resolution separation and can be coupled with various detectors for quantification. In in vitro studies, electrophoresis can be used to analyze the purity of isolated compounds or to assess the presence and quantity of specific biomolecules in cellular extracts.
Immunochemical Techniques Immunochemical techniques, such as Western blotting, combine the specificity of antibodies with protein separation methods (often electrophoresis) to detect and quantify specific proteins within a sample rndsystems.comsigmaaldrich.com. In Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with specific antibodies. The antibody-antigen complex is detected, typically using an enzyme-linked secondary antibody and a chemiluminescent substrate, allowing for the visualization and quantification of the target protein. These methods are fundamental for studying protein expression, post-translational modifications, and protein-protein interactions in cellular and tissue samples. Immunoelectrophoresis, which combines electrophoresis with immunodiffusion, can also be used to identify specific antigens or antibodies in complex biological fluids.
Bioanalytical Method Development for In Vitro Matrix Analysis (e.g., cell lysates, media)
The analysis of C7H14ClN3OS within in vitro biological matrices like cell lysates or culture media requires careful sample preparation to ensure accurate and reliable quantification. Bioanalytical method development encompasses sample extraction, cleanup, and preparation for instrumental analysis.
Sample Preparation for Cell Lysates and Media For cell lysates, the initial step often involves cell lysis, which breaks open cells to release intracellular components. Various lysis buffers and protocols exist, typically involving detergents, salts, and buffers to solubilize cellular components and stabilize proteins rndsystems.comsigmaaldrich.commdanderson.orgbosterbio.com. For instance, RIPA (Radioimmunoprecipitation Assay) buffer or SDS-PAGE sample buffer are commonly used for protein extraction, often followed by sonication or mechanical disruption to ensure complete lysis rndsystems.commdanderson.org. The choice of lysis method depends on the cellular structure and the target analytes.
For analysis by LC-MS/MS or GC-MS, extracted analytes from cell lysates or media often require further cleanup and concentration. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple protein precipitation followed by centrifugation are employed to remove interfering matrix components (e.g., salts, lipids, proteins) researchgate.netnih.govpacelabs.comjournaljpri.comcelerion.comthermofisher.com. The resulting supernatant or extract is then typically injected directly into the chromatographic system or further processed (e.g., derivatization for GC-MS) before analysis. The development of these preparation methods is crucial for achieving the required sensitivity and minimizing matrix effects, which can significantly impact quantification accuracy celerion.com.
Table of Compound Names Mentioned
| Chemical Formula | Common Name/Abbreviation |
| This compound | This compound |
| C4 | 7α-hydroxy-4-cholesten-3-one |
| XH | Xanthohumol |
Emerging Research Avenues and Translational Perspectives in C7h14cln3os Studies
Integration of Multi-Omics Data in In Vitro C7H14ClN3OS Investigations
The convergence of transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—offers a powerful, systems-level approach to understanding the cellular response to Clothianidin exposure. nih.govnih.gov By simultaneously analyzing changes across multiple molecular layers, researchers can construct a more holistic picture of the pathways and networks perturbed by the compound.
Recent studies have begun to apply these techniques to neonicotinoids. For instance, transcriptomic analysis of the human monocytic cell line THP-1 exposed to Clothianidin revealed significant alterations in the expression of immune-related genes. nih.gov This investigation highlighted a core disruption in genes such as TRAF4 and TRAF6, which are crucial for modulating NF-κB signaling, an evolutionarily conserved immune pathway. nih.gov Concurrently, the study noted a significant up-regulation of the Nerve Growth Factor Receptor (NGFR), suggesting functional links between the immune and nervous systems in the cellular response to Clothianidin. nih.gov
In another study focusing on the male moth Agrotis ipsilon, a combined transcriptomic and proteomic analysis of brain tissue after sublethal Clothianidin exposure identified 1,229 differentially expressed genes and 49 differentially expressed proteins. scienceopen.com These changes point towards complex molecular adjustments in the insect brain, providing a deep dataset for understanding the compound's neurological impact at a systems level. scienceopen.com
The integration of metabolomics with transcriptomics is a particularly promising avenue, as it can directly link gene expression changes to functional alterations in cellular metabolism. dovepress.combiorxiv.orgdiva-portal.org Such integrated analyses can uncover novel biomarkers of exposure and effect, and elucidate the mechanisms by which Clothianidin may disrupt cellular homeostasis. nih.gov
| Omics Approach | Model System | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Human THP-1 cell line | Altered expression of immune genes; down-regulation of NF-κB signaling; up-regulation of TRAF4 and NGFR; down-regulation of TRAF6. | nih.gov |
| Transcriptomics & Proteomics | Agrotis ipsilon (moth) brain | Identified 1,229 differentially expressed genes and 49 differentially regulated proteins upon sublethal exposure. | scienceopen.com |
| Metabolomics (General) | Poultry hepatic microsomes | Characterized CYP-mediated metabolism, identifying key metabolites like desmethyl-clothianidin. Provides a basis for integrated studies. | nih.gov |
Development of Advanced In Vitro Models for Mechanistic Studies
Traditional two-dimensional (2D) cell cultures have been invaluable but are increasingly recognized for their limitations in mimicking the complex architecture and cell-cell interactions of in vivo tissues. geneseo.edunih.gov Consequently, the development of more physiologically relevant three-dimensional (3D) models and microphysiological systems is a key emerging avenue in toxicology. geneseo.edunih.govnichireibiosciences.co.jpresearchgate.net
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids represent a significant leap forward. nih.gov These 3D structures self-assemble to recapitulate the microenvironment of specific organs, offering a more realistic context for studying cellular responses. geneseo.edunichireibiosciences.co.jp For neurotoxic compounds like Clothianidin, brain organoids and neurospheres derived from human induced pluripotent stem cells (iPSCs) are particularly relevant. mdpi.com Research on other neonicotinoids has already demonstrated that these models can reveal effects on neuron viability, synaptic protein expression, and neurofilament structure, providing insights into potential neurodevelopmental impacts. mdpi.com
Organs-on-a-Chip (OOC): OOC technology integrates microfluidics with 3D cell culture to create dynamic systems that simulate the functions of human organs. nih.govwikipedia.orgmdpi.com These devices can model tissue-tissue interfaces, physiological fluid flow, and mechanical forces. mdpi.com A crucial application for compounds like Clothianidin is the use of multi-organ chips, which can connect, for example, a liver-on-a-chip with a brain-on-a-chip. nih.govyoutube.comyoutube.com This allows researchers to study how liver metabolism might alter the parent compound and then assess the effects of both the parent and its metabolites on neuronal cells, offering a more comprehensive in vitro toxicological assessment. youtube.comyoutube.com
| Model Type | Description | Advantages for Clothianidin Research | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput, cost-effective, useful for initial screening. mdpi.com | Lacks physiological relevance, no complex cell-cell or cell-matrix interactions. geneseo.edunih.gov |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic organ micro-architecture. nih.gov | More realistic cell differentiation and interactions; suitable for studying neurodevelopmental effects (e.g., brain organoids). nih.govmdpi.com | Lower throughput, can be more costly and technically challenging. nih.gov |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing 3D cell cultures to simulate organ function and mechanics. wikipedia.orgmdpi.com | Allows for dynamic fluid flow and mechanical cues; enables multi-organ studies (e.g., liver metabolism and subsequent neurotoxicity). nih.govyoutube.comyoutube.com | Complex fabrication and operation; still an emerging technology. wikipedia.org |
Theoretical Frameworks for Predicting In Vitro Efficacy and Metabolism
Alongside experimental advances, theoretical and computational models are becoming indispensable for predicting the biological activity of chemical compounds. These in silico approaches can guide experimental design, prioritize chemicals for testing, and help interpret complex biological data. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling establishes mathematical relationships between the chemical structure of a compound and its biological activity. springernature.com For neonicotinoids, QSAR models have been developed to predict insecticidal activity against various species. nii.ac.jpsciforum.net These models use molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—to forecast the efficacy (e.g., pLC50 values) of different structural analogues. nii.ac.jpsciforum.net By identifying the key structural features that drive activity, QSAR can aid in the design of new compounds and predict the potential efficacy of uncharacterized neonicotinoids. springernature.comnii.ac.jp Furthermore, QSAR studies have been employed to understand the selective affinity of neonicotinoids for insect versus mammalian nicotinic acetylcholine (B1216132) receptors (nAChRs), a critical aspect of their mechanism of action. cdnsciencepub.com
In Silico Metabolism Prediction: Predicting how a compound is metabolized is crucial for understanding its biological fate. Computational tools can now model the interaction of xenobiotics with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov Studies on neonicotinoids have identified key CYP isoforms involved in their biotransformation. nih.gov In silico models, such as molecular docking, can simulate the binding of Clothianidin to the active sites of these enzymes, predicting which isoforms are most likely to be involved in its metabolism and what metabolites may be formed. researchgate.netresearchgate.net This information is vital for designing relevant in vitro metabolism assays and for interpreting data from multi-organ chip systems. nih.gov
| Framework | Principle | Application to Clothianidin | Reference |
|---|---|---|---|
| QSAR | Relates chemical structure to biological activity using statistical models (e.g., MLR, PLS). | Predicting insecticidal efficacy (pLC50); understanding selective affinity for insect vs. mammalian nAChRs. | springernature.comnii.ac.jpsciforum.netcdnsciencepub.com |
| In Silico ADMET | Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Predicting oral bioavailability and potential metabolic pathways via interactions with CYP enzymes. | nih.gov |
| Molecular Docking | Simulates the binding orientation of a molecule to a target protein (e.g., receptor, enzyme). | Investigating interactions with nAChRs and metabolic enzymes like CYPs to predict binding affinity and potential for metabolism. | researchgate.netresearchgate.net |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Clothianidin | This compound |
| Deltamethrin | C22H19Br2NO3 |
| Imidacloprid | C9H10ClN5O2 |
| Nicotine | C10H14N2 |
| Thiamethoxam | C8H10ClN5O3S |
| Acetamiprid | C10H11ClN4 |
| Dinotefuran | C7H14N4O3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
